(2R,3R)-2,3-di(propan-2-yl)oxirane
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Overview
Description
(2R,3R)-2,3-di(propan-2-yl)oxirane is an epoxide that is oxirane substituted by propan-2-yl groups at positions 2 and 3 respectively (the 2R,3R-stereoisomer). It has a role as a metabolite.
Scientific Research Applications
Antifungal Activity
(2R,3R)-2,3-di(propan-2-yl)oxirane derivatives have been synthesized and evaluated for their antifungal activity. For instance, (2R,3R)-2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, a compound derived from this oxirane, demonstrated potent antifungal properties both in vitro and in vivo (Tasaka et al., 1993).
Chemical Synthesis and Reactions
The oxirane has been utilized in various chemical synthesis processes. For example:
- It served as an intermediate in the synthesis of sulfur-containing antifungal azoles (Ide & Nakata, 1999).
- In synthesizing naturally occurring (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, (2R,3R)-(−)-oxirane-2,3-dicarboxylate was used as a precursor (Legters et al., 1991).
- The compound was involved in regio- and diastereoselective ring-opening reactions for synthesizing cholesteryl ester transfer protein (CETP) inhibitors (Li et al., 2010).
Theoretical Studies
Theoretical studies have been conducted on the catalytic hydrogenation of oxirane and its derivatives, providing insights into the reaction mechanisms and chemical parameters involved (Kuevi et al., 2012).
Applications in Organic Chemistry
This compound and its derivatives have wide applications in organic chemistry, such as:
- Chemoenzymatic synthesis for obtaining various enantiomers (Sundby et al., 2004).
- Reactions with aromatic dithiols to produce sulfur-containing propan-2-ols (Mesropyan et al., 2009).
Synthetic Applications
This oxirane has been used in various synthetic applications, including:
- Synthesizing fluorinated compounds for regio- and stereo-selective ring openings (Arnone et al., 1992).
- Studying the reaction mechanisms of NO3 with acyclic monoalkenes, leading to oxirane products (Berndt & Böge, 1995).
Pharmaceutical Applications
While excluding drug use and dosage, it's notable that oxirane derivatives have been explored in pharmaceutical contexts:
- As intermediates in synthesizing lignin-related phenylcoumarans (Langer et al., 2006).
Properties
Molecular Formula |
C8H16O |
---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(2R,3R)-2,3-di(propan-2-yl)oxirane |
InChI |
InChI=1S/C8H16O/c1-5(2)7-8(9-7)6(3)4/h5-8H,1-4H3/t7-,8-/m1/s1 |
InChI Key |
IKASFLJHSHDRIQ-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@H](O1)C(C)C |
Canonical SMILES |
CC(C)C1C(O1)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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